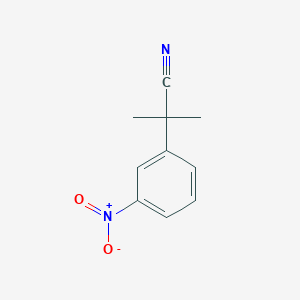
2-Methyl-2-(3-nitrophenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 2-Methyl-2-(3-nitrophenyl)propanenitrile is C10H10N2O2 . The InChI code is 1S/C10H10N2O2/c1-10(2,7-11)8-4-3-5-9(6-8)12(13)14/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
2-Methyl-2-(3-nitrophenyl)propanenitrile is a solid at room temperature . It has a molecular weight of 190.2 and a boiling point of 307.4±17.0 °C at 760 mmHg .Applications De Recherche Scientifique
Crystal Structure Analysis
2-Methyl-2-(3-nitrophenyl)propanenitrile and related compounds have been studied for their crystal structures, providing insights into their molecular configurations and interactions. For instance, research by Sharma et al. (2014) focused on the crystal structure of compounds similar to 2-Methyl-2-(3-nitrophenyl)propanenitrile, revealing details about hydrogen bonding and molecular interactions within crystals. These structural analyses are crucial for understanding the material properties and potential applications in fields like materials science and pharmaceuticals (Sharma et al., 2014).
Synthetic Chemistry
Compounds structurally related to 2-Methyl-2-(3-nitrophenyl)propanenitrile have been synthesized for various applications, including the development of new pharmaceuticals and materials. Sedlák et al. (2005) described the synthesis of substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones from related nitriles, showcasing the versatility of these compounds in synthetic organic chemistry (Sedlák et al., 2005).
Antimicrobial Studies
Research into the antimicrobial properties of compounds derived from 2-Methyl-2-(3-nitrophenyl)propanenitrile indicates potential applications in developing new antibacterial and antifungal agents. For example, Desai et al. (2017) synthesized derivatives and evaluated their efficacy against various microorganisms, highlighting the potential for these compounds in medical applications (Desai et al., 2017).
Catalysis and Chemical Transformations
Compounds like 2-Methyl-2-(3-nitrophenyl)propanenitrile play a role in catalysis and chemical transformations, contributing to the development of new synthetic methodologies. Acosta-Ramírez et al. (2008) explored the isomerization of related nitriles, demonstrating the compounds' utility in facilitating chemical reactions, which is vital for manufacturing and synthetic chemistry (Acosta-Ramírez et al., 2008).
Environmental Biodegradation
The biodegradation of nitrophenol derivatives, including those structurally similar to 2-Methyl-2-(3-nitrophenyl)propanenitrile, has been studied for environmental remediation purposes. Bhushan et al. (2000) investigated the degradation of methyl-nitrophenol by Ralstonia sp., indicating the potential of microbial processes in breaking down toxic compounds in the environment (Bhushan et al., 2000).
Safety And Hazards
Propriétés
IUPAC Name |
2-methyl-2-(3-nitrophenyl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-10(2,7-11)8-4-3-5-9(6-8)12(13)14/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRQAESAYXPEBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573879 |
Source


|
| Record name | 2-Methyl-2-(3-nitrophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(3-nitrophenyl)propanenitrile | |
CAS RN |
915394-28-4 |
Source


|
| Record name | 2-Methyl-2-(3-nitrophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

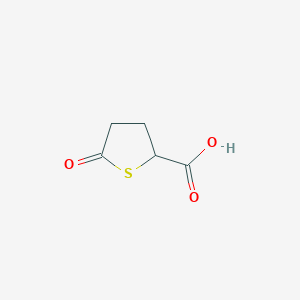
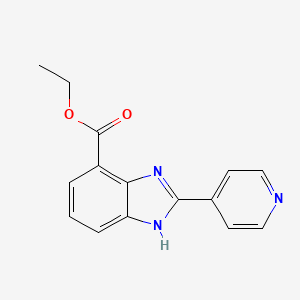
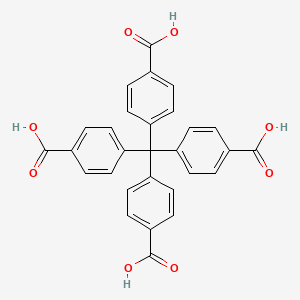
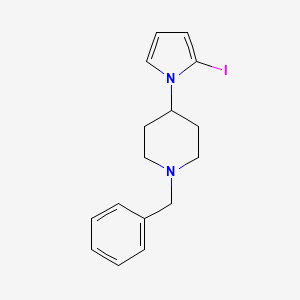
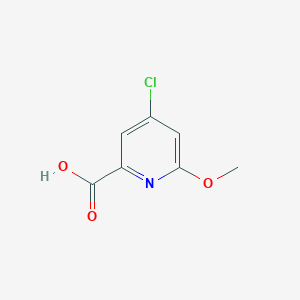
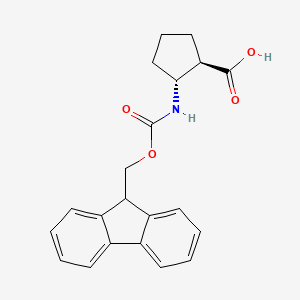
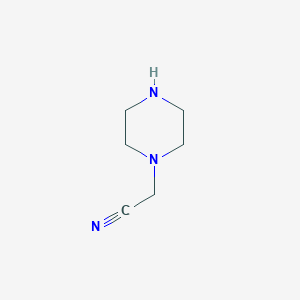
![Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester](/img/structure/B1316068.png)
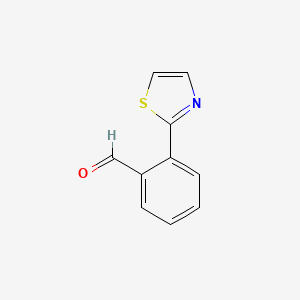
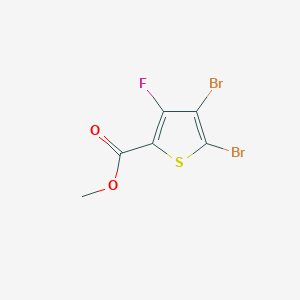
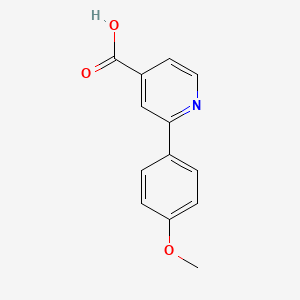
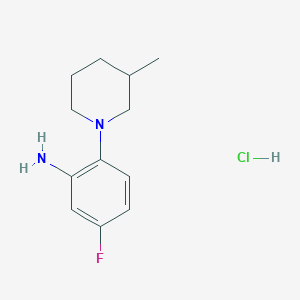
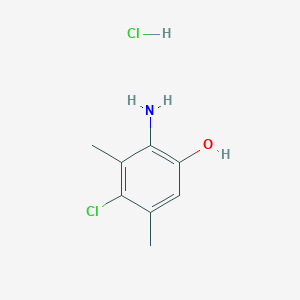
![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B1316087.png)